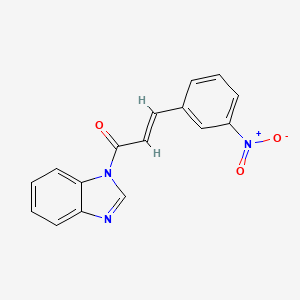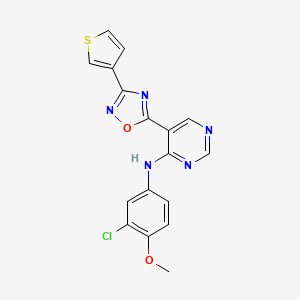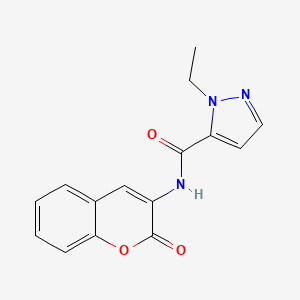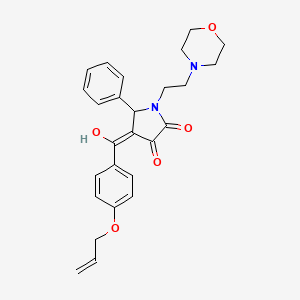
2-(5-Bromo-2-fluorophenyl)-2-(methylamino)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Bromo-2-fluorophenyl)-2-(methylamino)acetonitrile (BMFMA) is a chemical compound used in a variety of scientific research applications. It is a colorless solid that is soluble in organic solvents and has a melting point of 106-107 °C. BMFMA is a versatile compound and has been used in various areas of research, such as organic synthesis, biochemistry, and drug discovery.
Wissenschaftliche Forschungsanwendungen
2-(5-Bromo-2-fluorophenyl)-2-(methylamino)acetonitrile has been used in a variety of scientific research applications. It has been used in organic synthesis as a building block for the synthesis of more complex compounds. It has also been used in biochemistry as a fluorescent probe for the detection of nucleic acids and proteins. In addition, 2-(5-Bromo-2-fluorophenyl)-2-(methylamino)acetonitrile has been used in drug discovery as a starting material for the synthesis of potential drug candidates.
Wirkmechanismus
The mechanism of action of 2-(5-Bromo-2-fluorophenyl)-2-(methylamino)acetonitrile is not well understood. However, it is thought to act as a fluorescent probe due to its ability to absorb light and emit light at a different wavelength. This allows it to be used to detect the presence of proteins and nucleic acids in biological samples.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(5-Bromo-2-fluorophenyl)-2-(methylamino)acetonitrile are not well understood. However, it is thought to have antioxidant, anti-inflammatory, and antifungal properties. It has also been shown to have some cytotoxic effects on human cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
The major advantage of using 2-(5-Bromo-2-fluorophenyl)-2-(methylamino)acetonitrile in lab experiments is its low cost and availability. It is also relatively easy to synthesize and can be used in a variety of research applications. However, it is important to note that 2-(5-Bromo-2-fluorophenyl)-2-(methylamino)acetonitrile is a highly toxic compound and should be handled with caution.
Zukünftige Richtungen
There are several potential future directions for 2-(5-Bromo-2-fluorophenyl)-2-(methylamino)acetonitrile research. These include further investigations into its biochemical and physiological effects, as well as its potential use in drug discovery. In addition, 2-(5-Bromo-2-fluorophenyl)-2-(methylamino)acetonitrile could be used as a fluorescent probe for the detection of proteins and nucleic acids in biological samples. Finally, 2-(5-Bromo-2-fluorophenyl)-2-(methylamino)acetonitrile could be used as a starting material for the synthesis of more complex compounds.
Synthesemethoden
2-(5-Bromo-2-fluorophenyl)-2-(methylamino)acetonitrile can be synthesized using several methods. The most common method is the reaction of 2-fluoro-5-bromobenzaldehyde with methylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent such as ethanol or methanol at room temperature. Other methods include the reaction of 2-fluoro-5-bromobenzaldehyde with methylamine hydrochloride in an aqueous solution, and the reaction of 5-bromo-2-fluorobenzaldehyde with methylamine hydrochloride in an aqueous solution.
Eigenschaften
IUPAC Name |
2-(5-bromo-2-fluorophenyl)-2-(methylamino)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFN2/c1-13-9(5-12)7-4-6(10)2-3-8(7)11/h2-4,9,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYNNNSYDFODHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C#N)C1=C(C=CC(=C1)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2458055.png)




![2-({[3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-chlorophenyl)-4-pyrimidinol](/img/structure/B2458062.png)
![3-(1,3-Benzodioxol-5-yl)-6-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2458063.png)

![(1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-((4-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2458068.png)

![5-amino-1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2458073.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-fluorobenzenesulfonamide](/img/structure/B2458076.png)

